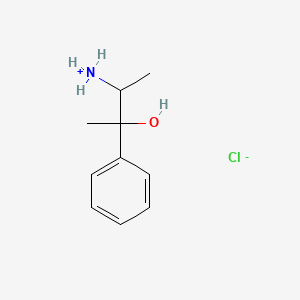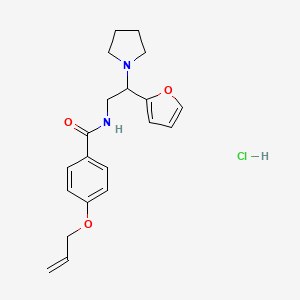
alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride
Overview
Description
Alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride, also known as benzyl alcohol, alpha-(1-aminoethyl)-, hydrochloride, is an organic compound with the molecular formula C9H14ClNO. It is a white solid that is soluble in alcohol and ether but insoluble in water. This compound is characterized by the presence of a benzyl alcohol group and an aminoethyl group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride can be achieved through several methods. One common approach involves the catalytic asymmetric synthesis of alpha-chiral primary amines. This method utilizes catalytic transformations of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . Another method involves the alpha-amination of aldehydes with dibenzyl azodicarboxylate (DBAD), followed by reductive amination and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions are crucial for the efficient production of enantiopure compounds, which are often required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted benzyl alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted benzyl alcohol derivatives. These products are often used as intermediates in the synthesis of more complex organic compounds .
Scientific Research Applications
Alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(1-Aminoethyl)-alpha-methylbenzyl alcohol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, primarily causing the release of norepinephrine. This leads to vasoconstriction and appetite suppression. The molecular targets include adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Norephedrine: Similar in structure, norephedrine also acts as a sympathomimetic agent.
Cathine: Another compound with similar sympathomimetic properties.
Uniqueness
This compound is unique due to its specific structural configuration and its ability to act as a direct agonist at adrenergic receptors. This makes it particularly effective in its applications as a nasal vasoconstrictor and appetite suppressant .
Properties
IUPAC Name |
3-amino-2-phenylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)10(2,12)9-6-4-3-5-7-9;/h3-8,12H,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNDSWALQXWNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1=CC=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908905 | |
| Record name | 3-Amino-2-phenylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104294-61-3 | |
| Record name | Benzenemethanol, α-(1-aminoethyl)-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104294-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-phenylbutan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)

![1-(4-Ethylphenyl)-3-[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-yl]urea](/img/structure/B1649659.png)
![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)


![4-{3-[5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B1649666.png)
![4-[(2-Bromoethyl)sulfanyl]pyridine](/img/structure/B1649667.png)
![(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B1649668.png)
![2-(4-fluorophenoxy)-N'-[5-(4-fluorophenyl)furan-2-carbonyl]propanehydrazide](/img/structure/B1649669.png)
![Methyl 4-methyl-3-[2-(4-methylphenoxy)propanamido]benzoate](/img/structure/B1649671.png)
![2-[6-(3-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1649673.png)

![4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-5-methyl-2-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1649675.png)
